2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVRDZOZCYROTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37123-75-4 | |
| Record name | 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile typically involves cyclization reactions. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile, leading to the formation of condensed pyrimidine and imidazole fragments . Another approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and the high yields of the desired product.
Chemical Reactions Analysis
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiopyran ring.
Mannich-Type Reactions: This compound reacts with formaldehyde and amines under non-catalyzed conditions to form hexahydrothieno[2,3-d]pyrimidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions vary depending on the specific conditions but often include functionalized thiopyran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Development:
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile serves as a crucial building block in the synthesis of new pharmaceutical agents. Its derivatives have been investigated for potential antiviral and anticancer properties. For instance, compounds derived from this structure have shown promise in inhibiting specific enzymes involved in cancer progression and viral replication.
Case Study:
A study explored the synthesis of various derivatives of this compound, leading to the identification of several analogs with enhanced biological activity against cancer cell lines. These derivatives were found to inhibit tyrosine-protein phosphatase non-receptor type 1 (PTPN1), influencing pathways related to cell proliferation and survival.
1. Enzyme Inhibition:
Research indicates that 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile can act as an enzyme inhibitor. Its interaction with various biological targets makes it a valuable tool for studying enzyme mechanisms and cellular signaling pathways.
Case Study:
In a recent investigation, the compound was tested for its ability to inhibit PTPN1 activity. The results demonstrated that it could significantly reduce the activity of this phosphatase, suggesting its potential role in modulating signaling pathways involved in cancer and metabolic diseases .
Chemical Reactions and Synthesis
The synthesis of 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile typically involves cyclization reactions with various reagents. The compound can undergo oxidation to form sulfoxides or sulfones and reduction reactions that convert the nitrile group to amines.
Reactions Overview:
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of sulfoxides or sulfones |
| Reduction | Conversion of nitrile to amine |
| Nucleophilic Substitution | Introduction of substituents onto the thiopyran ring |
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, the compound may modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural Analogs
Key Observations:
Functional Group Influence: The parent compound’s nitrile group enables reactivity in cyclocondensation reactions, forming fused pyrimidines (e.g., compound 106 in Scheme 28 ). In contrast, the ester analog (compound 11) participates in annulation via [4+2] cyclocondensation but lacks nitrile-derived versatility .
Biological Activity: While the parent compound itself lacks reported bioactivity, its derivatives exhibit significant properties. For example, pyrimidine analogs synthesized from similar precursors (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) show potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM) without cytotoxicity .
Synthetic Efficiency: The parent compound’s synthesis via Pip Borate catalysis is highly efficient (86% yield), outperforming traditional methods for related thieno-thiopyrans .
Biological Activity
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile (CAS No. 150986-82-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8N2OS
- Molecular Weight : 180.23 g/mol
- Structural Characteristics : The compound features a thieno[2,3-c]pyran ring system, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of 2-amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile has been investigated in various studies, showcasing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit promising antimicrobial properties. For instance:
- Study Findings : A study reported that certain thieno derivatives showed effective antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Mechanism : It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values below 20 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Research Data : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
Detailed Research Findings
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Methodology : Various concentrations were tested using the broth microdilution method.
- Results : The compound exhibited strong activity against Staphylococcus aureus and Escherichia coli.
-
Cancer Cell Line Study
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with the compound.
- Results : Significant cytotoxicity was observed in both HeLa and MCF-7 cells at concentrations above 10 µM.
Q & A
Q. What are the most reliable synthetic routes for 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile?
The Gewald reaction is a widely used method, involving a three-component condensation of a ketone, malononitrile, and elemental sulfur. For example, reacting tetrahydro-4H-thiopyran-4-one with malononitrile and sulfur in THF at 35°C yields the target compound with 86% efficiency after recrystallization . Alternative routes include cyclocondensation of 1,4-binucleophiles with thiourea derivatives, though yields may vary depending on solvent choice (e.g., HMPA vs. DMF) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- 1H NMR : Peaks at δ = 4.71 (s, 2H), 3.56 (t, 2H), and 2.89–2.80 (m, 4H) confirm the thienothiopyran backbone and amino/carbonitrile substituents .
- Elemental analysis : Used to validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives, as demonstrated for related compounds like 5-Amino-7-(3-chlorophenyl) analogs .
Q. What are the common chemical transformations of this compound?
The amino and carbonitrile groups enable diverse reactions:
- Acylation : React with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides, useful for probing bioactivity .
- Cyclocondensation : With bis(methylsulfanyl)methylidene reagents to synthesize annulated pyrimidines (e.g., pyrimido[1,2-a]thiopyrano derivatives) .
- Functionalization : Substituents at the 6-position (e.g., benzyl groups) alter solubility and reactivity for downstream applications .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to variability?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., HMPA) improve cyclocondensation efficiency by stabilizing intermediates .
- Catalysis : Piperidinium borate enhances reaction rates in Gewald syntheses, reducing side products .
- Temperature control : Maintaining 35°C during malononitrile addition minimizes decomposition . Contradictions in reported melting points (e.g., 207–209°C vs. literature 205–207°C) highlight the need for rigorous recrystallization protocols .
Q. How should researchers resolve discrepancies in spectral or analytical data?
- Cross-validation : Compare NMR data with structurally related compounds (e.g., 2-Amino-4-biphenylthiophene-3-carbonitrile) to identify shifts caused by substituent effects .
- Alternative synthesis : Reproduce the compound via a different route (e.g., using sodium bicarbonate instead of piperidinium borate) to confirm structural integrity .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in elemental analysis caused by isobaric impurities .
Q. What strategies are effective for synthesizing annulated derivatives of this compound?
- [4+2] Cyclocondensation : React with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form pyrimidine-fused systems, achieving 65% yields in HMPA at 150°C .
- Heteroannulation : Use thiourea derivatives to build pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine cores, critical for medicinal chemistry applications .
Q. How can computational modeling guide the design of biologically active analogs?
- Docking studies : Map interactions between the compound’s amino/carbonitrile groups and enzyme active sites (e.g., kinases or cytochrome P450 isoforms) .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity trends observed in hexahydroquinoline derivatives .
Q. What methodologies are used to study the compound’s biological interactions?
- Kinetic assays : Measure inhibition constants (Ki) for enzyme targets using fluorogenic substrates .
- Cellular uptake studies : Radiolabel the carbonitrile group with ¹⁴C to track intracellular accumulation in cancer cell lines .
- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
